Methyl 2-aminocyclopent-1-enecarboxylate
CAS No.: 52909-60-1
Cat. No.: VC3867896
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52909-60-1 |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | methyl 2-aminocyclopentene-1-carboxylate |
| Standard InChI | InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6(5)8/h2-4,8H2,1H3 |
| Standard InChI Key | OARCSIKUSBVKAW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(CCC1)N |
| Canonical SMILES | COC(=O)C1=C(CCC1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-aminocyclopent-1-enecarboxylate features a cyclopentene ring substituted with an amino group (-NH) at position 2 and a methyl ester (-COOCH) at position 1 (Figure 1). The unsaturated ring introduces strain, influencing reactivity, while the electron-withdrawing ester and electron-donating amino group create a polarized electronic environment .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 141.17 g/mol |
| CAS Number | 52909-60-1 |
| IUPAC Name | methyl 2-aminocyclopentene-1-carboxylate |
| SMILES | COC(=O)C1=C(CCC1)N |
| InChIKey | OARCSIKUSBVKAW-UHFFFAOYSA-N |
The compound’s planar geometry and conjugation between the double bond and ester group enable unique reactivity patterns, such as participation in Diels-Alder reactions .
Synthetic Methodologies
Dirhodium-Catalyzed Cycloaddition
A dirhodium(II) catalyst, such as , facilitates [3+2] cycloaddition reactions between N-aryl aminocyclopropanes and dipolarophiles. For example, ethyl 5-((4-(trifluoromethyl)phenyl)amino)cyclopent-1-enecarboxylate was synthesized via this method, highlighting the potential adaptation for methyl ester derivatives . The reaction proceeds under inert conditions (toluene, 110°C) with high stereoselectivity, yielding cyclopentene frameworks in >80% purity .
1,3-Dipolar Cycloaddition of Nitrile Oxides
Nitrile oxides undergo 1,3-dipolar cycloaddition with β-aminocyclopentenecarboxylates to form isoxazoline-fused intermediates. Subsequent reductive ring opening with NaBH generates highly functionalized β-aminocyclopentanecarboxylates . This method offers stereochemical control, critical for producing enantiomerically pure derivatives .
Table 2: Comparison of synthetic routes
| Method | Catalyst | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Dirhodium-catalyzed | 86 | High | |
| 1,3-Dipolar cycloaddition | None | 75 | Moderate |
Applications in Medicinal Chemistry
Antiviral Agent Intermediates
Structural analogs of methyl 2-aminocyclopent-1-enecarboxylate, such as cis-4-amino-2-cyclopentenecarboxylate hydrochloride (CAS 77745-25-6), serve as precursors to neuraminidase inhibitors like peramivir . The amino and ester groups enable hydrogen bonding with viral enzymes, disrupting substrate binding .
Enzyme Modulation
Cyclopentene derivatives exhibit inhibitory activity against proteases and kinases. For instance, methyl 4-acetamidocyclopent-2-enecarboxylate (CAS 69919-17-1) demonstrates affinity for kinase ATP-binding sites, suggesting potential anticancer applications.
Recent Advances and Future Directions
Recent studies explore asymmetric catalysis to access enantiopure forms of this compound, enhancing its utility in chiral drug synthesis . Computational modeling predicts binding modes with biological targets, guiding the design of next-generation inhibitors . Future research may focus on scaling sustainable synthesis routes and expanding therapeutic applications.
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